![molecular formula C9H10ClN3 B2724466 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile CAS No. 1511086-26-2](/img/structure/B2724466.png)
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile is a chemical compound used in organic synthesis, catalytic agents, petrochemical additives, and synthetic chemistry . It’s also used as an intermediate for pharmaceuticals .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis
The empirical formula of this compound is C6H4ClN3S and its molecular weight is 185.63 .Chemical Reactions Analysis
The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion. 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .Physical And Chemical Properties Analysis
The empirical formula of this compound is C6H4ClN3S and its molecular weight is 185.63 .Mechanism of Action
The pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were found to exhibit moderate antiproliferative activity against tested cell lines and were more active than the EGFR inhibitor erlotinib .
Safety and Hazards
Future Directions
The pyrimidine-5-carbonitrile derivatives have shown promising results as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . Future research could focus on further optimizing these compounds and evaluating their potential as therapeutic agents in various cancer models.
properties
IUPAC Name |
4-chloro-2-(2-methylpropyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)3-8-12-5-7(4-11)9(10)13-8/h5-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBONELPTUTCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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